molecular formula C13H19N3O B1468093 1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine CAS No. 1284864-27-2

1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine

Cat. No. B1468093
M. Wt: 233.31 g/mol
InChI Key: LSIJMNZXTMCMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine is involved in the synthesis of various pyrrole derivatives. For example, in one study, it catalyzed the transformation of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones into benzoylpyrroles upon acid-catalyzed dehydration (Mataka, Suzuki, Uehara, & Tashiro, 1992).

Catalytic Applications

  • This compound has been used as a catalyst in the synthesis of pyrrolidinones from levulinic acid and primary amines, showcasing its application in the production of pharmaceutical intermediates and solvents (Xu, Yan, Jiang, Liu, & Zhang, 2017).

Applications in Heterocyclic Chemistry

  • In heterocyclic chemistry, 1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine is utilized for creating highly functionalized pyridine and pyrrole derivatives, demonstrating its versatility in the synthesis of complex organic compounds (Uršič, Svete, & Stanovnik, 2008).

Reactions with Amines

Synthesis of Pyridine and Pyrrole Derivatives

  • This chemical is key in transformations leading to pyridine and pyrrole derivatives, which are important in various chemical applications (Strah, Svete, & Stanovnik, 1996).

Applications in Fluorine Chemistry

Domino Reactions in Organic Synthesis

  • It is involved in domino reactions for synthesizing dihydrothiophene derivatives, showing its application in creating structurally diverse organic molecules (Sun, Zhang, Xia, & Yan, 2009).

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-[4-(dimethylamino)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(2)12-5-3-10(4-6-12)13(17)16-8-7-11(14)9-16/h3-6,11H,7-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIJMNZXTMCMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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